molecular formula C6H11LaO7 B8292516 Lanthanum,tris(acetato-O,O')aqua-

Lanthanum,tris(acetato-O,O')aqua-

Cat. No. B8292516
M. Wt: 334.05 g/mol
InChI Key: YRKCZRMEPGLHRN-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05696240

Procedure details

The 1,2-diamino-3-(4-aminophenyl)propane (1.0 mmol), is added dropwise, with stirring, to a reaction vessel containing lanthanum(III) acetate hydrate (0.343 g, 1.0 mmol) in 50 mL of anhydrous methanol. The resultant mixture is stirred at room temperature for 15 min; the dicarbonyl dipyridine-three-quarter-cycle (0.354 g, 1.0 mmol) is then added and the mixture is heated under reflux conditions for 14 hours. The orange colored solution thereby produced is filtered to remove any unreacted lanthanum acetate and is evaporated to dryness under reduced pressure at 60° C. in a rotary evaporator. The residue is worked up in diethylether to yield a solid product, which is purified by repeated crystallization from chloroform-diethylether, until the IR and NMR (1H and 13C) spectra show the presence of the pure macrocyclic complex.
Name
1,2-diamino-3-(4-aminophenyl)propane
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
0.343 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
dicarbonyl dipyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
NCC(N)CC1C=CC(N)=CC=1.O.[C:14]([O-:17])(=[O:16])[CH3:15].[La+3:18].[C:19]([O-:22])(=[O:21])[CH3:20].[C:23]([O-:26])(=[O:25])[CH3:24]>CO>[C:14]([O-:17])(=[O:16])[CH3:15].[La+3:18].[C:19]([O-:22])(=[O:21])[CH3:20].[C:23]([O-:26])(=[O:25])[CH3:24] |f:1.2.3.4.5,7.8.9.10|

Inputs

Step One
Name
1,2-diamino-3-(4-aminophenyl)propane
Quantity
1 mmol
Type
reactant
Smiles
NCC(CC1=CC=C(C=C1)N)N
Step Two
Name
Quantity
0.343 g
Type
reactant
Smiles
O.C(C)(=O)[O-].[La+3].C(C)(=O)[O-].C(C)(=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
dicarbonyl dipyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring, to a reaction vessel
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated under reflux conditions for 14 hours
Duration
14 h
CUSTOM
Type
CUSTOM
Details
The orange colored solution thereby produced
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
to remove any unreacted lanthanum acetate
CUSTOM
Type
CUSTOM
Details
is evaporated to dryness under reduced pressure at 60° C. in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to yield a solid product, which
CUSTOM
Type
CUSTOM
Details
is purified
CUSTOM
Type
CUSTOM
Details
crystallization from chloroform-diethylether

Outcomes

Product
Name
Type
Smiles
C(C)(=O)[O-].[La+3].C(C)(=O)[O-].C(C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.